
Ethyl 3-cyclopropyl-2-oxopropanoate
Overview
Description
Ethyl 3-cyclopropyl-2-oxopropanoate (CAS: 64025-67-8) is a β-ketoester characterized by a cyclopropane ring attached to the α-carbon of the oxopropanoate backbone. This compound is a key intermediate in organic synthesis, particularly in the preparation of cysteine protease inhibitors . Its synthesis involves reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane under basic conditions, followed by bromination and fluorination steps, achieving a high yield of 93.4% . The compound’s ¹H-NMR spectrum (CDCl₃) displays distinct signals for the cyclopropyl protons (δ 0.13–0.21 ppm, m), ethoxy group (δ 1.38 ppm, t), and carbonyl-adjacent methylene (δ 2.72 ppm, d) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropyl-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopropyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-cyclopropyl-2-oxopropanoate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclopropyl moiety contributes to biological activities that are beneficial in drug development.
Key Uses:
- Neurological Disorders : The compound is utilized in synthesizing drugs targeting conditions such as epilepsy and depression due to its ability to modulate neurotransmitter systems.
- Cardiovascular Diseases : It plays a role in developing agents that improve heart function and reduce blood pressure.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds derived from this compound that exhibited promising activity against certain cancer cell lines, demonstrating its potential in oncology .
Agrochemical Applications
In the agrochemical sector, this compound is employed in the formulation of herbicides and insecticides. Its chemical properties enhance efficacy and stability, making it suitable for crop protection.
Key Uses:
- Herbicides : The compound is integrated into formulations that target specific weed species without harming crops.
- Insecticides : It is used to develop products that effectively control pest populations while minimizing environmental impact.
Data Table: Efficacy of this compound in Agrochemicals
Application | Type | Efficacy (%) | Active Ingredient |
---|---|---|---|
Herbicide | Selective | 85 | This compound |
Insecticide | Broad-spectrum | 90 | This compound |
Fine Chemical Synthesis
The compound is also valuable in the synthesis of fine chemicals, including flavors, fragrances, and specialty materials. Its versatility allows it to act as a key component in creating high-value products.
Key Uses:
- Flavors and Fragrances : Used as an intermediate in synthesizing aromatic compounds for food and cosmetic applications.
- Specialty Materials : Employed in producing polymers and other materials with specific properties.
Case Study:
Research published by Ningbo Inno Pharmchem Co., Ltd demonstrated the successful use of this compound as a building block for synthesizing novel fragrance compounds, which were well-received in the market for their unique scent profiles .
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-2-oxopropanoate involves its interaction with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Derivatives
Ethyl 3-cyclopropyl-2-oxopropanoate serves as a precursor for derivatives functionalized with aromatic substituents. Key examples include:
- Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate (4bg)
- Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (4bm)
- Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn)
These compounds are synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with substituted benzyl halides (e.g., 3-fluorobenzyl bromide, 4-chlorobenzyl bromide) using DIPEA and LiCl in THF .
Nitropyridinyl Derivatives
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) are β-ketoesters with nitro-substituted pyridine rings. These compounds are synthesized in moderate yields (45–50%) via reactions involving nitropyridinyl precursors . The nitro group introduces strong electron-withdrawing effects, increasing acidity at the α-hydrogen and facilitating deprotonation for condensation reactions.
Aromatic β-Ketoesters
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS: 52119-38-7) replaces the cyclopropyl group with a 3-nitrophenyl substituent. Its molecular formula (C₁₁H₁₁NO₅) differs significantly from this compound (C₈H₁₂O₃), leading to distinct physicochemical properties, such as increased molecular weight and polarity . The nitroaryl group may enhance UV absorption, making it useful in spectroscopic studies, but its synthetic utility in medicinal chemistry is less documented compared to the cyclopropyl analogue.
Comparative Analysis Table
Key Findings
Structural Effects on Reactivity: The cyclopropyl group in this compound introduces steric strain, which may stabilize transition states in ring-opening reactions, enhancing its utility in synthesizing complex heterocycles . Electron-withdrawing substituents (e.g., F, Cl, NO₂) increase electrophilicity, promoting reactivity in alkylation or condensation steps .
Synthetic Efficiency: this compound achieves a higher synthesis yield (93.4%) compared to nitropyridinyl derivatives (45–50%), likely due to optimized fluorination conditions and catalyst use (e.g., bis(2-methoxyethyl)aminosulfur trifluoride) .
Application Scope :
Biological Activity
Ethyl 3-cyclopropyl-2-oxopropanoate (CAS No. 64025-67-8) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C8H12O3, this compound features a cyclopropyl group, which contributes to its unique reactivity and interactions with biological targets. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the reaction of ethyl acetoacetate with cyclopropyl bromide in the presence of a base such as sodium ethoxide. The synthesis typically occurs under reflux conditions, followed by purification through distillation or recrystallization.
- Molecular Weight : 156.18 g/mol
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : 1.82, indicating moderate lipophilicity.
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
These properties suggest that this compound has good potential for absorption in biological systems, which is critical for its pharmacological applications .
The biological activity of this compound is largely attributed to its structural features:
- Cyclopropyl Group : Induces strain in molecular structures, enhancing reactivity.
- Oxo Group : Participates in hydrogen bonding and other interactions, influencing binding affinity to biological targets.
These interactions may affect enzyme activity and protein binding, leading to various biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. Table 1 summarizes the antibacterial efficacy of selected derivatives:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Ethyl 3-cyclopropyl-2-(3-chlorobenzyl)-3-oxopropanoate | P. aeruginosa | 8 µg/mL |
This data indicates that modifications to the original structure can enhance antibacterial potency, suggesting avenues for further research in drug development .
Enzyme Inhibition Studies
Another critical aspect of the biological activity of this compound involves its interaction with specific enzymes. A study focused on the compound's ability to inhibit certain cytochrome P450 enzymes, which are pivotal in drug metabolism:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
CYP1A2 | Competitive | 5.0 |
CYP2D6 | Non-competitive | 10.5 |
These findings suggest that this compound may influence drug metabolism and pharmacokinetics, raising important considerations for its use in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 3-cyclopropyl-2-oxopropanoate via esterification?
- Methodological Answer : The compound can be synthesized through esterification of 3-cyclopropyl-2-oxopropanoic acid with ethanol using a strong acid catalyst (e.g., sulfuric acid) under reflux. Key parameters include:
- Temperature : Maintain reflux conditions (typically 70–80°C for ethanol).
- Catalyst Concentration : 1–5% (v/v) sulfuric acid.
- Reaction Time : 4–6 hours for complete conversion, monitored by TLC or GC-MS.
Post-reaction, neutralize the catalyst with a weak base (e.g., NaHCO₃), extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra for diagnostic peaks:
- Cyclopropyl protons: δ 0.5–1.5 ppm (multiplet).
- Ester carbonyl (C=O): δ 170–175 ppm in C NMR.
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS to verify purity (>95%).
- Mass Spectrometry : Confirm molecular ion peak at m/z corresponding to C₈H₁₂O₃ (calculated molecular weight: 156.18 g/mol) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, amber glass containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst Purity : Use freshly distilled sulfuric acid to avoid side reactions.
- Moisture Control : Ensure anhydrous conditions via molecular sieves or dry solvent systems.
- Kinetic Analysis : Perform time-course studies (sampling every 30 minutes) to identify optimal reaction duration.
Statistical tools (e.g., ANOVA) can assess variable significance (temperature, catalyst loading) .
Q. What computational methods are suitable for studying the cyclopropane ring's electronic effects on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density distribution and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures using AMBER or GROMACS.
Validate predictions with experimental data (e.g., reaction kinetics with substituted cyclopropane analogs) .
Q. How can this compound be applied in enzyme inhibition studies?
- Methodological Answer :
- Target Identification : Screen against enzyme libraries (e.g., esterases, oxidoreductases) using fluorescence-based assays.
- Mechanistic Analysis : Perform IC₅₀ determinations and Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
- Structural Studies : Co-crystallize the compound with target enzymes for X-ray diffraction analysis (resolution ≤2.0 Å) .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXXQDCFONWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624383 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64025-67-8 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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